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Chemical Profile and Comparison of PEG Linkers

The core function of a linker like HO-PEG5-CH2COOH is to connect the two targeting ligands of a

PROTAC, balancing solubility, flexibility, and the spatial arrangement needed for effective protein

degradation [1] [2].

The table below summarizes key information for HO-PEG5-CH2COOH and other common PEG linkers

for comparison.

Linker Name
CAS
Number

Molecular
Formula

Molecular
Weight

Key Characteristics

HO-PEG5-
CH2COOH

52026-48-9

[3] [1]

C12H24O8

[3]

296.31 [3]

[1]

PEG-based linker; 5 ethylene oxide

units offer a balance of length and
flexibility [1] [2].

HO-PEG-
CH2COOH
(MW 5000)

Information
Missing

Information
Missing

~5000 [4] Very long PEG chain; may be used
when significant distance or solubility

enhancement is required [2].

HO-PEG-
CH2COOH
(MW 35000)

Information

Missing

Information

Missing

~35000 [5] Extremely long chain; typically used

in bioconjugation rather than small-
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Linker Name
CAS
Number

Molecular
Formula

Molecular
Weight

Key Characteristics

molecule PROTACs due to poor cell
permeability [2].

HO-PEG12-
CH2COOH

Information
Missing

C26H52O15
[6]

604.68 [6] 12 ethylene oxide units; a longer,
more flexible, and hydrophilic option

[6].

The Role of PEG Linkers in PROTAC Mechanism

PROTACs are bifunctional molecules that degrade target proteins by recruiting the cell's natural ubiquitin-

proteasome system. The linker is a critical component that connects a ligand for the target protein to a ligand

for an E3 ubiquitin ligase [7].

The following diagram illustrates the PROTAC mechanism of action and how linker properties influence the

degradation process.

PEG linkers like HO-PEG5-CH2COOH contribute to this process in several key ways [2]:

Improving Solubility: The ether oxygen atoms in PEG form hydrogen bonds with water, creating a
hydration shell that enhances the water solubility of the entire PROTAC molecule and helps prevent

aggregation.
Enhancing Flexibility: The C-O bonds in the PEG chain are highly rotatable, acting as a "molecular

universal joint." This flexibility allows the two ligands to find their optimal orientation to simultaneously
bind the target protein and the E3 ligase, which is crucial for forming a productive ternary complex.

Supporting Structure-Activity Relationship (SAR) Studies: PEG linkers are available in discrete,
monodisperse lengths (e.g., PEG2, PEG4, PEG5, PEG6). This allows researchers to systematically

titrate the linker length to find the optimal distance for inducing degradation without completely
redesigning the molecule.

Linker Selection and Experimental Considerations

The "efficacy" of a linker is context-dependent and is determined by how well its properties match the

specific target protein and E3 ligase pair.
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The "Goldilocks" Principle of Linker Length: The length of the PEG linker is a critical design

parameter. Research suggests that PEG4 often represents a sweet spot for many PROTACs, providing

a good balance between flexibility and the ability to form a productive complex [2]. PEG5 offers a

slightly longer alternative, which may be beneficial if the protein binding sites are farther apart.

Shorter linkers (e.g., PEG2) may not provide enough reach, while longer linkers (e.g., PEG12) can

introduce excessive flexibility and entropic penalty, potentially reducing degradation efficiency and

cell permeability [6] [2].

A Framework for Experimental Evaluation: To objectively compare the efficacy of HO-PEG5-

CH2COOH against other linkers, you would typically synthesize a series of PROTACs that are

identical except for the linker. Their performance would then be evaluated using the following key

experiments [1]:

In vitro Degradation Assay: Treat cells expressing the target protein with the PROTACs.
Measure the reduction in target protein levels over time (e.g., 6-24 hours) using Western blot or

similar techniques. The concentration that achieves 50% degradation (DC₅₀) is a key metric for
potency.

Cell Proliferation Assay: If the target protein is essential for cell growth, you can assess the
anti-proliferative effect (IC₅₀) of the PROTACs in relevant cell lines.

Solubility and Permeability Assessment: Evaluate the thermodynamic solubility of the
PROTACs in aqueous buffers. Techniques like Caco-2 cell assays can be used to predict

intestinal permeability, which is crucial for oral bioavailability.
Binary Binding Affinity: Confirm that changing the linker does not negatively impact the

individual binding affinity of the warhead to the target protein or the E3 ligase ligand to its
receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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